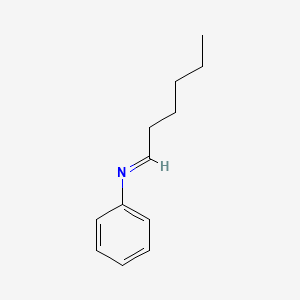![molecular formula C9H13I B14310687 7-Iodo-7-methylbicyclo[4.2.0]oct-1-ene CAS No. 113280-36-7](/img/structure/B14310687.png)
7-Iodo-7-methylbicyclo[4.2.0]oct-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Iodo-7-methylbicyclo[4.2.0]oct-1-ene is a bicyclic organic compound with the molecular formula C9H13I. This compound features a unique structure characterized by a bicyclo[4.2.0]oct-1-ene core with an iodine atom and a methyl group attached to the seventh carbon atom. The presence of the iodine atom makes it a valuable intermediate in organic synthesis, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodo-7-methylbicyclo[4.2.0]oct-1-ene typically involves the iodination of 7-methylbicyclo[4.2.0]oct-1-ene. One common method is the electrophilic addition of iodine to the double bond of 7-methylbicyclo[4.2.0]oct-1-ene under controlled conditions. The reaction is usually carried out in the presence of a solvent such as dichloromethane or chloroform, and a catalyst like silver nitrate may be used to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Iodo-7-methylbicyclo[4.2.0]oct-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of 7-methylbicyclo[4.2.0]oct-1-ene.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium methoxide are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are utilized.
Major Products Formed
Substitution Reactions: Products include 7-azido-7-methylbicyclo[4.2.0]oct-1-ene, 7-thio-7-methylbicyclo[4.2.0]oct-1-ene, and 7-methoxy-7-methylbicyclo[4.2.0]oct-1-ene.
Oxidation Reactions: Products include 7-hydroxy-7-methylbicyclo[4.2.0]oct-1-ene and 7-oxo-7-methylbicyclo[4.2.0]oct-1-ene.
Reduction Reactions: The primary product is 7-methylbicyclo[4.2.0]oct-1-ene.
Scientific Research Applications
7-Iodo-7-methylbicyclo[4.2.0]oct-1-ene has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is used in the study of biological pathways and mechanisms, especially those involving iodine-containing compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of bioactive molecules.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 7-Iodo-7-methylbicyclo[4.2.0]oct-1-ene involves its ability to undergo various chemical transformations. The iodine atom acts as a leaving group in substitution reactions, facilitating the introduction of different functional groups. In oxidation and reduction reactions, the compound’s bicyclic structure allows for the formation of stable intermediates, enabling the synthesis of diverse products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-7-methylbicyclo[4.2.0]oct-1-ene
- 7-Chloro-7-methylbicyclo[4.2.0]oct-1-ene
- 7-Fluoro-7-methylbicyclo[4.2.0]oct-1-ene
Uniqueness
7-Iodo-7-methylbicyclo[4.2.0]oct-1-ene is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This makes it more reactive in substitution reactions and allows for the formation of a wider range of products. Additionally, the iodine atom’s ability to participate in various chemical transformations enhances the compound’s versatility in synthetic applications.
Properties
CAS No. |
113280-36-7 |
|---|---|
Molecular Formula |
C9H13I |
Molecular Weight |
248.10 g/mol |
IUPAC Name |
7-iodo-7-methylbicyclo[4.2.0]oct-1-ene |
InChI |
InChI=1S/C9H13I/c1-9(10)6-7-4-2-3-5-8(7)9/h4,8H,2-3,5-6H2,1H3 |
InChI Key |
VZJDDTSAQSEIEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CCCCC21)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Dodec-11-en-1-yl)oxy]oxane](/img/structure/B14310609.png)
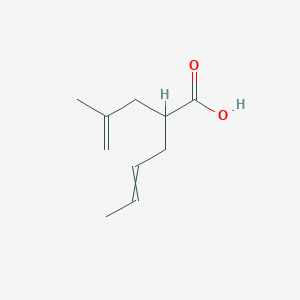
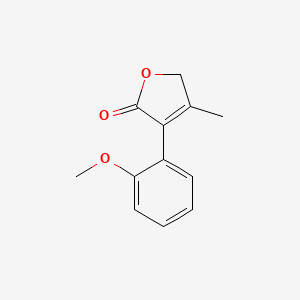
![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;nitric acid](/img/structure/B14310621.png)
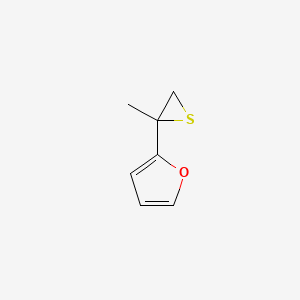
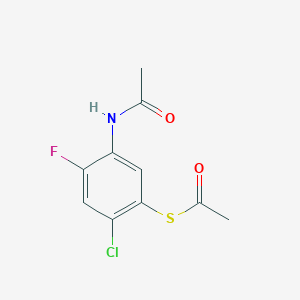
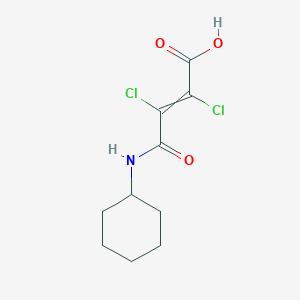
![1,1'-{Sulfonylbis[(2-nitro-4,1-phenylene)oxy]}bis(4-ethylbenzene)](/img/structure/B14310644.png)
![4-Bromo-N-[2-(9H-fluoren-9-YL)-2-methylpropyl]benzamide](/img/structure/B14310656.png)
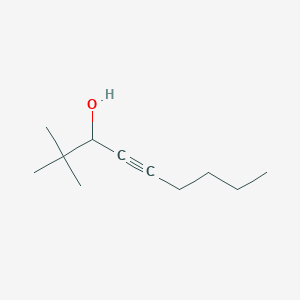
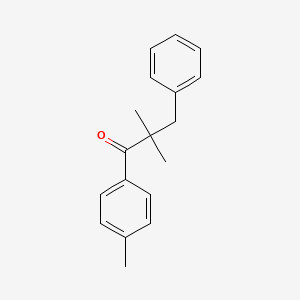
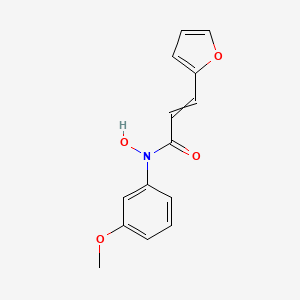
![Acetic acid, [[1-(4-methylphenyl)-2-nitroethyl]thio]-, ethyl ester](/img/structure/B14310682.png)
